4-{[(2-furylmethyl)amino]methyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(2-furylmethyl)amino]methyl}benzoic acid is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring attached to a benzoic acid moiety through an aminomethyl linkage. Furan derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-furylmethyl)amino]methyl}benzoic acid typically involves the reaction of furan-2-ylmethanamine with 4-formylbenzoic acid under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[(2-furylmethyl)amino]methyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The benzoic acid moiety can be reduced to form the corresponding benzyl alcohol derivative.
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-{[(2-furylmethyl)amino]methyl}benzoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex furan derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(2-furylmethyl)amino]methyl}benzoic acid involves its interaction with specific molecular targets. The furan ring is known to interact with various enzymes and receptors, modulating their activity. The aminomethyl linkage allows for the formation of hydrogen bonds with target proteins, enhancing the compound’s binding affinity. The benzoic acid moiety can participate in various biochemical pathways, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(2-furylmethyl)amino]methyl}benzoic acid butyl ester
- 2-Chloro-4-[(furan-2-ylmethyl)amino]-5-sulphamoylbenzoic acid
- 2,4-Bis[(furan-2-ylmethyl)amino]-5-sulphamoylbenzoic acid
Uniqueness
This compound is unique due to its specific combination of a furan ring, aminomethyl linkage, and benzoic acid moiety. This unique structure allows it to exhibit a wide range of biological activities and makes it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
4-[(furan-2-ylmethylamino)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-13(16)11-5-3-10(4-6-11)8-14-9-12-2-1-7-17-12/h1-7,14H,8-9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWVLGNZUWAWMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNCC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.